molecular formula C13H14N4O2S B3732919 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide

Cat. No. B3732919
M. Wt: 290.34 g/mol
InChI Key: WIJQNZDFBFEQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide, also known as PD 98059, is a synthetic compound that has been widely used as a research tool in various scientific fields. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide 98059 selectively inhibits the MAPK pathway by targeting the upstream kinase MEK1/2, which phosphorylates and activates the downstream kinase ERK1/2. By inhibiting the MEK1/2-ERK1/2 pathway, this compound 98059 blocks the activation of transcription factors that are involved in cell growth, differentiation, and survival. This compound 98059 has been shown to be a competitive inhibitor of MEK1/2, binding to the ATP-binding site of the kinase.
Biochemical and physiological effects:
This compound 98059 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound 98059 has been shown to induce cell cycle arrest, apoptosis, and differentiation. In neurons, this compound 98059 has been shown to inhibit long-term potentiation and enhance long-term depression, suggesting a role in synaptic plasticity and learning. In cardiomyocytes, this compound 98059 has been shown to inhibit hypertrophy and improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide 98059 has several advantages as a research tool, including its potency, selectivity, and availability. It is a well-characterized compound that has been extensively studied in various experimental systems. However, this compound 98059 also has some limitations, including its potential off-target effects and the need for careful optimization of experimental conditions to achieve reproducible results. In addition, this compound 98059 may not be suitable for all experimental systems, and alternative inhibitors of the MAPK pathway may be more appropriate in some cases.

Future Directions

There are several future directions for research on 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide 98059 and related compounds. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway, with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the investigation of the role of the MAPK pathway in various disease states, including cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, the use of this compound 98059 as a research tool may lead to the identification of new targets and pathways that are involved in cellular processes, providing new opportunities for drug discovery and therapeutic intervention.

Scientific Research Applications

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide 98059 has been widely used as a research tool in various scientific fields, including cancer research, neurobiology, and cardiovascular research. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In neurobiology, this compound 98059 has been used to study the role of the MAPK pathway in synaptic plasticity, learning, and memory. In cardiovascular research, this compound 98059 has been used to investigate the role of the MAPK pathway in cardiac hypertrophy and heart failure.

properties

IUPAC Name

2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-11-8-15-17-13(16-11)20-9-12(19)14-7-6-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,14,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJQNZDFBFEQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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